2-[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a benzoyl group, and a hexahydrocycloocta[b]thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the benzoyl group, and finally the formation of the hexahydrocycloocta[b]thiophene ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Benzoyl chloride: Contains the benzoyl group found in the target compound.
Hexahydrocycloocta[b]thiophene: Shares the hexahydrocycloocta[b]thiophene ring structure.
Uniqueness
2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27BrN4O2S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
2-[[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H27BrN4O2S/c1-14-21(25)15(2)29(28-14)13-16-8-7-9-17(12-16)23(31)27-24-20(22(26)30)18-10-5-3-4-6-11-19(18)32-24/h7-9,12H,3-6,10-11,13H2,1-2H3,(H2,26,30)(H,27,31) |
InChI Key |
PTTUMBCIVFTIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.